molecular formula C14H25NO4 B8160675 tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate

tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate

Cat. No.: B8160675
M. Wt: 271.35 g/mol
InChI Key: QGOZFOUKGRSFJV-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable alkylating agent, such as 3-(prop-2-yn-1-yloxy)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with biological targets, leading to therapeutic effects .

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing for the attachment of various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is unique due to its combination of a tert-butyl group, a carbamate group, and a prop-2-yn-1-yloxy group. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOZFOUKGRSFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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